Methyl 4-(4-amino-1,1-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate
Description
“[1,1’-Biphenyl]-4-amine” is a compound with the molecular formula C12H11N and a molecular weight of 169.2224 . It’s also known by other names such as 4-Biphenylamine, p-Aminobiphenyl, p-Aminodiphenyl, p-Biphenylamine, and others .
Synthesis Analysis
While the specific synthesis process for “Methyl 4-(4-amino-1,1-biphenyl-4-yl)-2,2-dimethyl-4-oxobutanoate” is not available, there are related compounds synthesized through various methods. For instance, a series of 4- [ {2′- (2H-Tetrazol-5-yl)- [1,1′-biphenyl]-4-yl}methyl} (2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . Another method involved the reaction of substituted phenols with 3-bromoprop-1-yne employing anhydrous potassium carbonate in acetone .
Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-4-amine” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
Covalent organic frameworks (COFs) have been synthesized by connecting organic building blocks by covalent bonds to design porous crystalline networks . One such COF, PI-COF-3, was designed and prepared by imidization condensation of 1,3,5-tris[4-amino(1,1-biphenyl-4-yl)]benzene (TABPB) with pyromellitic dianhydride (PMDA) in a mixed solvent of mesitylene, N-methyl-2-pyrrolidone (NMP), and isoquinoline .
Future Directions
Properties
IUPAC Name |
methyl 4-(1-amino-4-phenylcyclohexa-2,4-dien-1-yl)-2,2-dimethyl-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-18(2,17(22)23-3)13-16(21)19(20)11-9-15(10-12-19)14-7-5-4-6-8-14/h4-11H,12-13,20H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFFQDJAOMWDOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1(CC=C(C=C1)C2=CC=CC=C2)N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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